
(1-Boc-6-fluoro-5-indazolyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Boc-6-fluoro-5-indazolyl)methanol typically involves the reaction of 6-fluoroindazole with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to form the Boc-protected intermediate. This intermediate is then subjected to reduction using a reducing agent like sodium borohydride (NaBH4) to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and safety .
化学反应分析
Types of Reactions: (1-Boc-6-fluoro-5-indazolyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be further reduced to modify the indazole ring.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields the corresponding ketone, while substitution reactions can introduce various functional groups onto the indazole ring .
科学研究应用
Chemistry: (1-Boc-6-fluoro-5-indazolyl)methanol is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals .
Biology and Medicine: Indazole derivatives, including this compound, have shown potential as therapeutic agents due to their biological activities. They are investigated for their anticancer, anti-inflammatory, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as a building block for various chemical processes .
作用机制
The mechanism of action of (1-Boc-6-fluoro-5-indazolyl)methanol is primarily related to its ability to interact with biological targets. The indazole ring can bind to specific enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein .
相似化合物的比较
- 1-(5-Bromo-6-fluoro-1H-indazol-1-yl)ethanone
- 1-(5-Chloro-1H-indazol-1-yl)ethanone
- 1-(6-Bromo-1H-indazol-1-yl)ethanone
Comparison: Compared to these similar compounds, (1-Boc-6-fluoro-5-indazolyl)methanol is unique due to the presence of the Boc-protecting group and the hydroxyl functionality. These features enhance its solubility and reactivity, making it a versatile intermediate for further chemical modifications .
属性
分子式 |
C13H15FN2O3 |
|---|---|
分子量 |
266.27 g/mol |
IUPAC 名称 |
tert-butyl 6-fluoro-5-(hydroxymethyl)indazole-1-carboxylate |
InChI |
InChI=1S/C13H15FN2O3/c1-13(2,3)19-12(18)16-11-5-10(14)9(7-17)4-8(11)6-15-16/h4-6,17H,7H2,1-3H3 |
InChI 键 |
OHPUXFBDMWTWDJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1C2=CC(=C(C=C2C=N1)CO)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Bromo-2-chloro-4-methoxyimidazo[2,1-f][1,2,4]triazine](/img/structure/B13665017.png)

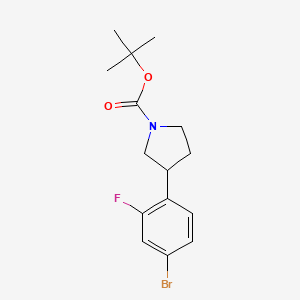
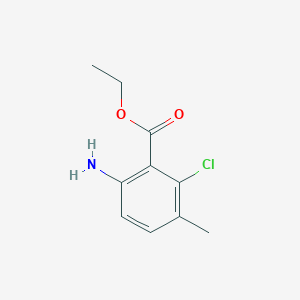
![2-Bromo-3-methyl-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13665039.png)
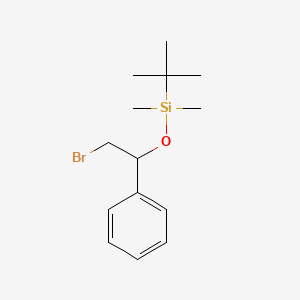
![5-(Methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13665045.png)

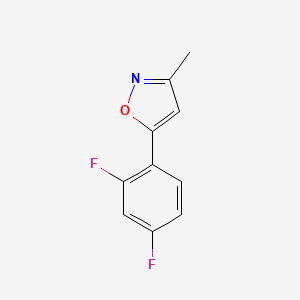
![Benzo[g]quinazoline](/img/structure/B13665071.png)
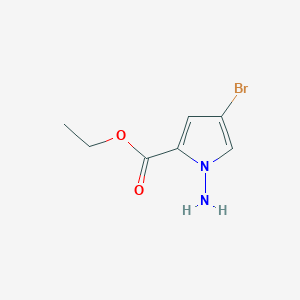
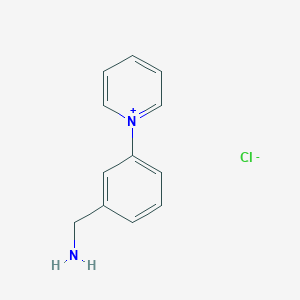
![8-Bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665080.png)
![5-Methylbenzo[d]thiazole-2-carbonitrile](/img/structure/B13665093.png)
